Sculezonone A

Beschreibung

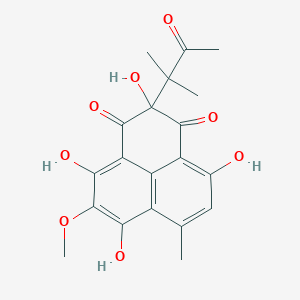

Sculezonone A is a phenalenone-derived natural product first isolated from Okinawan marine sponge- and bivalve-associated microorganisms . Its chemical structure, 2,4,6,9-tetrahydroxy-5-methoxy-7-methyl-2-(2-methyl-3-oxo-2-butanyl)-1H-phenalene-1,3(2H)-dione , features a polycyclic aromatic core with hydroxyl, methoxy, and methyl substituents. Sculezonone A was identified as a selective inhibitor of eukaryotic DNA polymerases (pols), with IC₅₀ values of 20 μM (pol-α), 25 μM (pol-β), and 17 μM (pol-γ), demonstrating moderate potency against pol-ε . Its mechanism involves binding to the enzyme active site, disrupting DNA replication in cancer cells without affecting normal human fibroblasts or endothelial cells, likely due to slower replication rates in non-malignant cells .

Eigenschaften

Molekularformel |

C20H20O8 |

|---|---|

Molekulargewicht |

388.4 g/mol |

IUPAC-Name |

2,4,6,9-tetrahydroxy-5-methoxy-7-methyl-2-(2-methyl-3-oxobutan-2-yl)phenalene-1,3-dione |

InChI |

InChI=1S/C20H20O8/c1-7-6-9(22)11-12-10(7)14(23)16(28-5)15(24)13(12)18(26)20(27,17(11)25)19(3,4)8(2)21/h6,22-24,27H,1-5H3 |

InChI-Schlüssel |

ONTLROIXJXOWRQ-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=C2C3=C1C(=C(C(=C3C(=O)C(C2=O)(C(C)(C)C(=O)C)O)O)OC)O)O |

Synonyme |

sculezonone A sculezonone-A |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Sculezonone A belongs to a class of marine-derived DNA polymerase inhibitors with structural and functional diversity. Below is a comparative analysis with key analogues:

Table 1: Comparative Analysis of Sculezonone A and Related Compounds

Structural and Functional Contrasts

Sculezonone A vs. Sculezonone B Structural Difference: Sculezonone B is the 12-hydroxylated derivative of Sculezonone A . Potency: Sculezonone B exhibits stronger inhibition of pol-α (IC₅₀ = 12 μM vs. 20 μM) but lacks activity against pol-β . Mechanistic Divergence: The hydroxyl group in Sculezonone B may enhance binding affinity to pol-α/γ while sterically hindering interaction with pol-β.

Sculezonone A vs. Selectivity: Both compounds spare normal cells, but pinophilins show broader anticancer applicability due to multi-family inhibition .

Sculezonone A vs. Epolactaene Dual Targeting: Epolactaene uniquely inhibits topoisomerase II, a critical target in cancer therapy, alongside pol-α/β . Therapeutic Potential: Epolactaene’s neuritogenic effects make it valuable for neurodegenerative research, whereas Sculezonone A is purely a replication inhibitor .

Sculezonone A vs. Halenaquinol Sulfate Specificity: Halenaquinol sulfate selectively targets the α-family of polymerases, unlike Sculezonone A’s multi-pol activity . Structural Class: Halenaquinol is a sulfated ap-hydroquinone, distinct from Sculezonone A’s phenalenone scaffold .

Research Findings and Clinical Implications

- Sculezonone A: Its β-pol inhibition is rare among marine inhibitors, suggesting utility in cancers reliant on pol-β for repair (e.g., cisplatin-resistant tumors) .

- Sculezonone B: Higher α/γ potency may favor hematologic malignancies with elevated pol-γ activity .

- Pinophilins: Broad inhibition profile supports use in heterogeneous tumors .

- Epolactaene : Dual DNA polymerase/topoisomerase inhibition offers combinatorial therapeutic strategies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.